

## Application Notes and Protocols: Sodium Danshensu Dosage for In Vivo Mouse Models

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## For Researchers, Scientists, and Drug Development Professionals

**Sodium Danshensu** (SDS or SDSS), the sodium salt of Danshensu, is a water-soluble compound extracted from the traditional Chinese medicine Salvia miltiorrhiza (Danshen). It has garnered significant interest for its therapeutic potential in a range of diseases, primarily due to its antioxidant, anti-inflammatory, and pro-angiogenic properties. This document provides a comprehensive overview of **Sodium Danshensu** dosage and administration protocols for in vivo mouse models, based on peer-reviewed studies.

# Data Presentation: Dosage and Administration Summary

The following tables summarize the quantitative data on **Sodium Danshensu** dosage used in various mouse models.

## Table 1: Sodium Danshensu Dosage in Neurological Disease Models



Disease Model	Mouse Strain	Dosage	Administrat ion Route	Treatment Duration	Key Findings
Focal Cerebral Ischemia	Not Specified	700 mg/kg/day	Intraperitonea I (i.p.)	Daily until sacrifice (up to 21 days)	Increased neurogenesis and collaterogene sis.[1]
Cerebral Ischemia- Reperfusion Injury	Not Specified	7.5, 15, or 30 mg/kg	Intravenous (i.v.) via tail vein	Single dose	Attenuated pathological changes, reduced necrosis and apoptosis.[2]
Cerebral Ischemia (MCAO)	Not Specified	Not specified	Not specified	Administered at 1, 3, 6, or 9 hours post- MCAO	Wide therapeutic time window; neuroprotecti ve by inhibiting oxidative stress and ferroptosis.[4]
Depression (Forced Swimming Test)	C57BL/6	5, 10, or 30 mg/kg	Intraperitonea I (i.p.)	Single dose 30 min before test	Exerted antidepressa nt-like effects by reducing immobility.[5]

**Table 2: Sodium Danshensu Dosage in Cardiovascular** and Metabolic Disease Models



Disease Model	Mouse Strain	Dosage	Administrat ion Route	Treatment Duration	Key Findings
Atheroscleros is	ApoE-/-	Not specified	Not specified	Not specified	Stabilized vulnerable plaques and suppressed inflammatory responses.[6]
Doxorubicin- Induced Cardiotoxicity	KM mice	50 or 100 mg/kg/day	Intraperitonea I (i.p.)	3 consecutive days prior to doxorubicin	Improved cardiac function and reduced myocardial marker enzymes.[7]
Skeletal Muscle Fiber Formation and Metabolism	C57BL/6J	5 or 10 mg/kg/day	Oral gavage	8 weeks	Increased muscle mass and endurance, promoted transformatio n to oxidative muscle fibers. [8]

## Table 3: Sodium Danshensu Dosage in Other Disease Models



Disease Model	Mouse Strain	Dosage	Administrat ion Route	Treatment Duration	Key Findings
Pressure Ulcers	ICR mice	0.5 g of cream (concentration not specified)	Topical	Daily for 14 days	Promoted wound healing.[9]
Lewis Lung Carcinoma Xenografts	C57BL/6J	Not specified	Not specified	7 days	Enhanced radiorespons e, inhibited tumor angiogenesis.

**Table 4: Toxicity Data in Rodents** 

Species	LD50 / NOAEL	Administration Route	Key Findings
Mice	LD50: 2356.33 mg/kg	Intragastric (i.g.)	Dose-dependent adverse effects and mortality.[13][14]
Mice	NOAEL: 1835 mg/kg; LOAEL: 2000 mg/kg	Not specified	[14]
Rats	>1500 mg/kg	Intravenous (i.v.)	No signs of toxicity or mortality.[14]
Rats	No adverse effects at 50, 150, and 450 mg/kg	Intraperitoneal (i.p.)	90-day subchronic study showed no mortality or significant changes.[3][14]

## **Experimental Protocols**

## **Protocol 1: Focal Cerebral Ischemia Model**







Objective: To evaluate the effect of **Sodium Danshensu** on neurogenesis and angiogenesis following stroke.

#### Animal Model:

· Species: Mouse

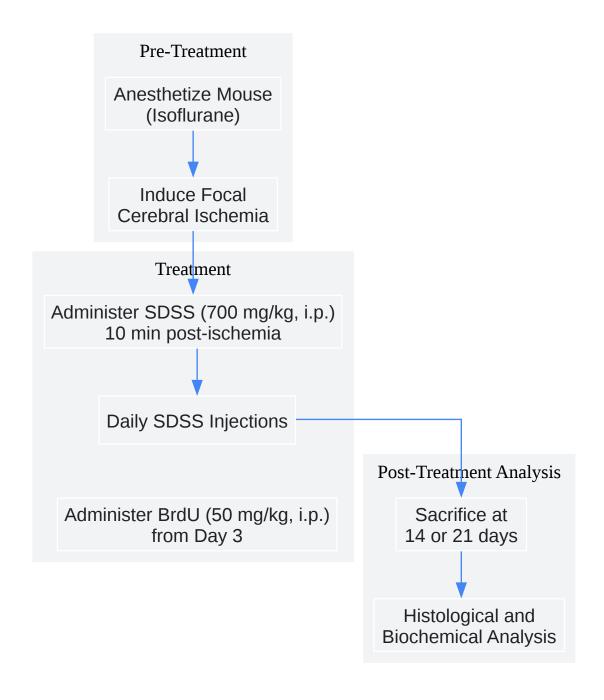
Anesthesia: 3.5% isoflurane for induction, maintained at 1.5%.

#### Procedure:

- Induce focal cerebral ischemia targeting the sensorimotor cortex using an established artery occlusion model.
- Prepare Sodium Danshensu solution for injection.
- Administer Sodium Danshensu (700 mg/kg) or vehicle via intraperitoneal (i.p.) injection 10 minutes after the onset of the ischemic insult.
- Continue daily i.p. injections until the animals are sacrificed.
- To label proliferating cells, administer 5-bromo-2'-deoxyuridine (BrdU; 50 mg/kg, i.p.) daily, starting on day 3 post-ischemia.
- Sacrifice animals at desired time points (e.g., 14 or 21 days) for tissue analysis.
- Analyze brain tissue for markers of neurogenesis (e.g., NeuN/BrdU co-localization),
   angiogenesis (vascular density), and expression of trophic factors (e.g., VEGF, BDNF).[1]

Experimental Workflow for Focal Cerebral Ischemia Model





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Caption: Workflow for **Sodium Danshensu** treatment in a mouse model of focal cerebral ischemia.

## Protocol 2: Skeletal Muscle Metabolism and Endurance Model



Objective: To assess the long-term effects of oral **Sodium Danshensu** on muscle mass and physical endurance.

#### Animal Model:

- Species: Mouse (e.g., C57BL/6J)
- Age: 4 weeks old at the start of the experiment.
- Acclimation: 1 week prior to treatment.

#### Procedure:

- House mice under standard conditions (12h light/dark cycle, 23°C ± 2°C) with ad libitum access to water and a standard chow diet.
- Randomly assign mice to three groups: Control (saline), Low Dose SDSS (5 mg/kg), and High Dose SDSS (10 mg/kg).
- Dissolve Sodium Danshensu in saline.
- Administer the assigned treatment daily via oral gavage for 8 weeks.
- Monitor body weight regularly throughout the study.
- At the end of the 8-week period, perform functional tests:
  - Grip Strength Test: Use a grip strength meter to measure the maximal force.
  - Treadmill Endurance Test: Measure the total running distance until exhaustion.
- Following functional tests, perform a glucose tolerance test (GTT).
- Euthanize mice by an approved method (e.g., cervical dislocation).
- Dissect and weigh skeletal muscles (e.g., gastrocnemius, tibialis anterior) and adipose tissue.



 Analyze muscle tissue for fiber type composition (e.g., via H&E and immunofluorescence staining) and metabolic enzyme activity (e.g., SDH, LDH).[8]

### **Protocol 3: Cerebral Ischemia-Reperfusion Injury Model**

Objective: To investigate the acute neuroprotective effects of **Sodium Danshensu** against ischemia-reperfusion injury.

#### Animal Model:

- · Species: Mouse or Rat
- Procedure: A model of transient middle cerebral artery occlusion (MCAO) is commonly used.

#### Procedure:

- Anesthetize the animal.
- Induce cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 1-2 hours).
- Remove the occlusion to allow for reperfusion.
- Administer Sodium Danshensu (7.5, 15, or 30 mg/kg) or vehicle (e.g., saline) via tail vein injection at the onset of reperfusion.
- Monitor neurological deficits at various time points post-reperfusion.
- After a set duration (e.g., 24 hours), sacrifice the animals.
- · Perfuse and collect brain tissue.
- Assess the extent of brain injury:
  - Infarct Volume: Use TTC staining, where healthy tissue stains red and necrotic tissue remains white.
  - Apoptosis: Use TUNEL staining to identify apoptotic cells in the peri-infarct region.



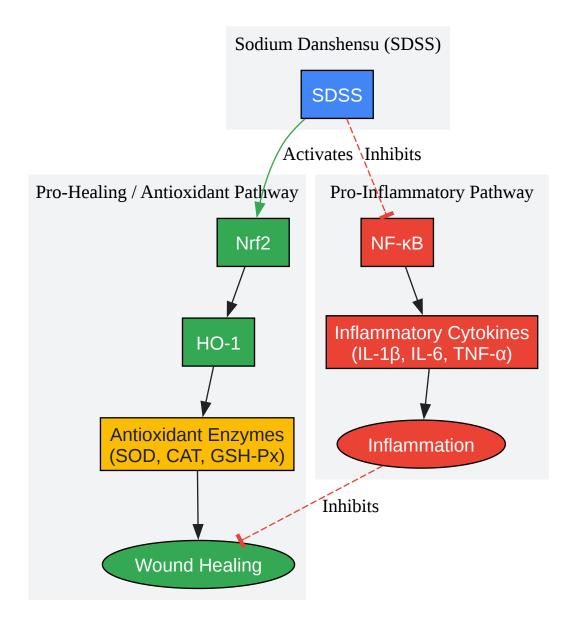
• Histopathology: Use H&E staining to observe cellular edema and arrangement.[2][3]

## **Signaling Pathways**

**Sodium Danshensu** exerts its effects through the modulation of several key signaling pathways.

### Nrf2/HO-1 and NF-kB Signaling in Wound Healing

In the context of pressure ulcer healing, **Sodium Danshensu** has been shown to activate the Nrf2/HO-1 pathway, which is crucial for antioxidant defense, while inhibiting the pro-inflammatory NF-κB pathway.[9][10]



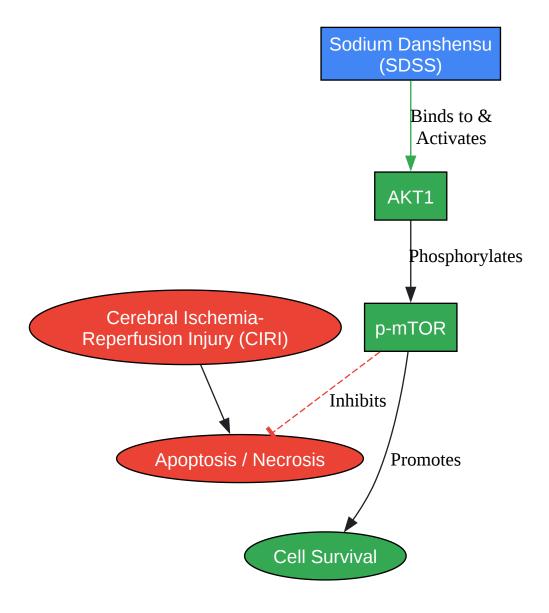


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Caption: SDSS promotes wound healing by activating Nrf2 and inhibiting NF-kB pathways.

### **AKT1/mTOR Signaling in Cerebral Ischemia**

**Sodium Danshensu** has been identified to directly target and activate AKT1, a key protein in cell survival pathways. This activation leads to the phosphorylation of its downstream effector, mTOR, ultimately protecting against apoptosis in the brain following ischemic injury.[2][3][15]



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Caption: Neuroprotective mechanism of **Sodium Danshensu** via the AKT1/mTOR pathway.



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